Cas no 157604-55-2 ((S)-SNAP5114)

(S)-SNAP5114は、選択的なGABAトランスポーター阻害剤であり、主にGAT-3サブタイプに対して高い親和性を示します。神経科学研究において、γ-アミノ酪酸(GABA)の再取り込みを特異的に阻害することで、抑制性神経伝達の調節メカニズムを解明するための有用なツールとして利用されています。本品は高い立体選択性を有し、(R)-エナンチオマーよりも優れた活性を示すことが報告されています。in vitroおよびin vivo試験での安定性に優れ、薬理学的研究における信頼性の高いデータ取得を可能にします。分子構造中の特定の官能基が代謝耐性を向上させており、実験条件下での長時間にわたる効果持続が期待できます。

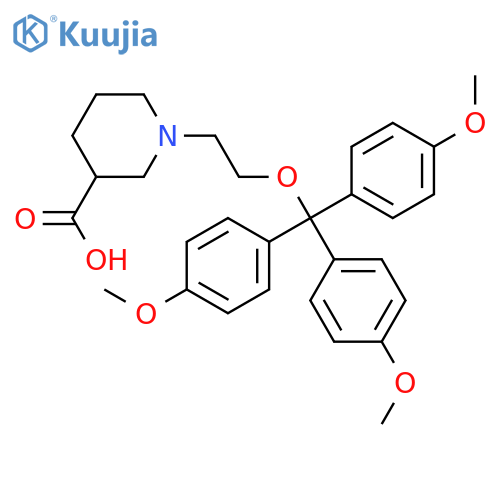

(S)-SNAP5114 structure

商品名:(S)-SNAP5114

(S)-SNAP5114 化学的及び物理的性質

名前と識別子

-

- 3-Piperidinecarboxylicacid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-

- (3S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid

- (S)-SNAP 5114

- (S)-SNAP-5114

- 1-[2-[tris(4-Methoxyphenyl)Methoxy]ethyl]-(S)-3-piperidinecarboxylicacid

- HMS3268E15

- Pseudo RACK1

- SNAP-5114

- (S)-1-[2-[Tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid

- SNAP 5114 (S)-

- S)-1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-3-PIP

- 1-[2-[TRIS(4-METHOXYPHENYL)METHOXY]ETHYL]-(S)-3-PIPERIDINECARBOXYLIC ACID

- (S)-SNAP5114

- MS-29395

- (S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylicacid

- (S)-1-{2-[Tris-(4-methoxy-phenyl)-methoxy]-ethyl}-piperidine-3-carboxylic acid

- MFCD06411702

- BDBM50039246

- 3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)-

- Q27088834

- GTPL4677

- DTXSID40440224

- 157604-55-2

- CS-0028006

- CHEMBL75035

- HY-103504

- SCHEMBL18187570

- (3S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid

- AKOS024456666

- SR-01000597587-1

- SR-01000597587

- (S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid

- NCGC00025217-02

- (S)-SNAP-5114, >=98% (HPLC), solid

- DTXCID00391046

- DA-48867

- (3S)-1-(2-(tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid

- GLXC-10985

- G13352

-

- MDL: MFCD06411702

- インチ: InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)

- InChIKey: VDLDUZLDZBVOAS-QFIPXVFZSA-N

- ほほえんだ: COC1C=CC(C(C2C=CC(OC)=CC=2)(C2C=CC(OC)=CC=2)OCCN2CCCC(C(O)=O)C2)=CC=1

計算された属性

- せいみつぶんしりょう: 505.24600

- どういたいしつりょう: 505.24643784g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 11

- 複雑さ: 620

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.175

- ふってん: 643.9°Cat760mmHg

- フラッシュポイント: 343.2°C

- 屈折率: 1.571

- ようかいど: H2O: insoluble

- PSA: 77.46000

- LogP: 4.75540

(S)-SNAP5114 セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

-

危険物標識:

- ちょぞうじょうけん:−20°C

- セキュリティ用語:S26-36

- リスク用語:R36/37/38

(S)-SNAP5114 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15170-10mg |

(S)-SNAP 5114 |

157604-55-2 | 98% | 10mg |

¥3096.00 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1075201-5mg |

3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |

157604-55-2 | 95% | 5mg |

$415 | 2022-11-01 | |

| eNovation Chemicals LLC | Y1075201-10mg |

3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |

157604-55-2 | 95% | 10mg |

$570 | 2022-11-01 | |

| eNovation Chemicals LLC | Y1075201-100mg |

3-Piperidinecarboxylic acid, 1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-, (3S)- |

157604-55-2 | 95% | 100mg |

$2655 | 2022-11-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S936958-5g |

(S)-SNAP5114 |

157604-55-2 | ≥98% | 5g |

¥5,904.00 | 2022-09-28 | |

| MedChemExpress | HY-103504-5mg |

(S)-SNAP5114 |

157604-55-2 | 98.16% | 5mg |

¥1750 | 2024-04-19 | |

| MedChemExpress | HY-103504-25mg |

(S)-SNAP5114 |

157604-55-2 | 98.16% | 25mg |

¥5500 | 2024-04-19 | |

| MedChemExpress | HY-103504-50mg |

(S)-SNAP5114 |

157604-55-2 | 98.16% | 50mg |

¥9500 | 2024-04-19 | |

| MedChemExpress | HY-103504-1mg |

(S)-SNAP5114 |

157604-55-2 | 98.16% | 1mg |

¥795 | 2024-04-19 | |

| Ambeed | A572954-25mg |

(S)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid |

157604-55-2 | 98% | 25mg |

$741.0 | 2025-02-20 |

(S)-SNAP5114 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

157604-55-2 ((S)-SNAP5114) 関連製品

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:157604-55-2)(S)-SNAP5114

清らかである:99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg

価格 ($):186.0/294.0/667.0/1193.0